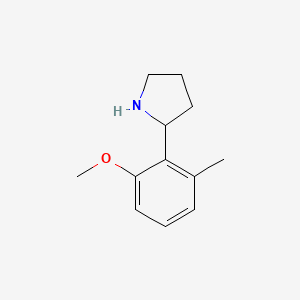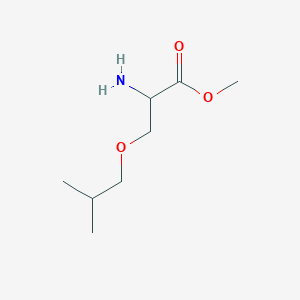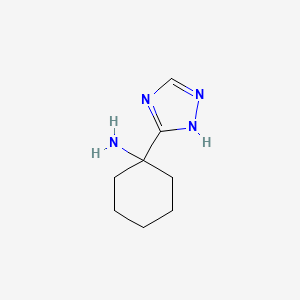
Ethyl-imino-oxo-(4-piperidyl)-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-imino-oxo-(4-piperidyl)-sulfane is a chemical compound with a unique structure that includes an ethyl group, an imino group, an oxo group, a piperidyl ring, and a sulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-imino-oxo-(4-piperidyl)-sulfane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidyl Ring: The piperidyl ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Introduction of the Oxo Group: The oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Sulfane Group: The sulfane group can be introduced via a thiolation reaction using sulfur-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-imino-oxo-(4-piperidyl)-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Thioethers: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl-imino-oxo-(4-piperidyl)-sulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl-imino-oxo-(4-piperidyl)-sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl-imino-oxo-(4-piperidyl)-sulfane can be compared with other similar compounds, such as:
Ethyl-imino-oxo-(4-piperidyl)-sulfone: Similar structure but with a sulfone group instead of a sulfane group. This compound may have different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. This compound may have different physical and chemical properties.
Ethyl-imino-oxo-(4-piperidyl)-thioether: Similar structure but with a thioether group instead of a sulfane group. This compound may have different reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H16N2OS |
|---|---|
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
ethyl-imino-oxo-piperidin-4-yl-λ6-sulfane |
InChI |
InChI=1S/C7H16N2OS/c1-2-11(8,10)7-3-5-9-6-4-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
FQQOMYCEWAHCAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=N)(=O)C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)






![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)


![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)

